2-methyl-5-[(pyridin-2-yl)methoxy]pyridine
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Overview
Description
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the second position and a methoxy group at the fifth position, which is further connected to another pyridine ring at the second position
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of various pharmaceuticals . For instance, 2-methoxypyridine derivatives have been used as intermediates in the synthesis of erythromycin macrolide antibiotics .
Mode of Action
It’s worth noting that related compounds have shown inhibitory action at nanomolar levels when used as ligands of platinum complexes .
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have shown potential in the production of antibacterial and antiprotozoal agents .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halide. For this compound, the reaction might involve the coupling of 2-methyl-5-bromopyridine with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aqueous ethanol solution .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[(pyridin-3-yl)methoxy]pyridine
- 2-methyl-5-[(pyridin-4-yl)methoxy]pyridine
- 2-methyl-5-[(pyridin-2-yl)ethoxy]pyridine
Uniqueness
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the fifth position and the pyridin-2-yl group provides distinct electronic and steric properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-methyl-5-(pyridin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONPNISLZBTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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